molecular formula C12H9N3O3 B10994769 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one

6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B10994769
M. Wt: 243.22 g/mol
InChI Key: VJODCQLPYLAZCZ-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that combines the structural features of imidazole and benzoxazinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.

    Imidazole Introduction: The imidazole moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazinone intermediate with imidazole in the presence of a suitable activating agent, such as a carbodiimide or a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or benzoxazinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In industry, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzoxazinone moiety can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(1H-imidazol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its dual functionality, combining the properties of both imidazole and benzoxazinone. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-(imidazole-1-carbonyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H9N3O3/c16-11-6-18-10-2-1-8(5-9(10)14-11)12(17)15-4-3-13-7-15/h1-5,7H,6H2,(H,14,16)

InChI Key

VJODCQLPYLAZCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)N3C=CN=C3

Origin of Product

United States

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